Stereospecific COX Inhibition: (R)-4-Methyl Ketoprofen vs. (S)-Ketoprofen
The (R)-enantiomer of ketoprofen exhibits a drastically reduced COX inhibitory potency compared to its (S)-counterpart. This class-level inference is critical for understanding the compound's differential pharmacology. The (R)-enantiomer is 35-fold less potent at COX-1 and 26-fold less potent at COX-2 in ovine enzyme assays [1]. This lack of potent COX inhibition underpins the research focus on its non-COX-mediated analgesic and anti-inflammatory activities, which are distinct from the mechanism of the racemic drug or the (S)-enantiomer alone [2].
| Evidence Dimension | 50% Inhibitory Concentration (IC50) for COX-1 and COX-2 Enzymes |
|---|---|
| Target Compound Data | COX-1 IC50: 4.50 μM; COX-2 IC50: 162 μM (Data for (R)-Ketoprofen as a close structural analog) |
| Comparator Or Baseline | (S)-Ketoprofen: COX-1 IC50: 0.127 μM; COX-2 IC50: 6.25 μM |
| Quantified Difference | (R)-enantiomer is 35-fold less potent for COX-1 and 26-fold less potent for COX-2. |
| Conditions | In vitro ovine COX-1 and COX-2 enzyme activity assay [1]. |
Why This Matters
This dramatic potency difference confirms that (R)-4-Methyl Ketoprofen is not simply a weaker version of the active drug but a distinct chemical tool for probing non-COX pathways in pain and inflammation research.
- [1] PMC9635687. Inhibitory Effects of Ketoprofen Enantiomers on Ovine COX-1 and COX-2 Activities. J Nucl Med. 2022;63(11):1761-1767. Table 1. View Source
- [2] Analgesic Effect of Ketoprofen Is Mainly Associated to its R-Enantiomer: Role of Cytokine Modulation. Analgesia. 1999;4(2):1-10. View Source
